4-Benzooxazol-2-yl-benzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

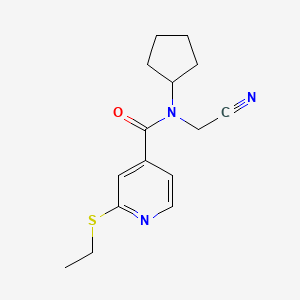

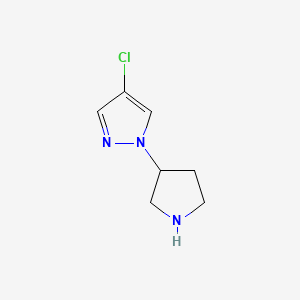

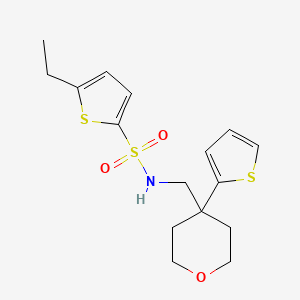

“4-Benzooxazol-2-yl-benzylamine” is a chemical compound with the IUPAC name [4-(1,3-benzoxazol-2-yl)phenyl]methanamine . It is a member of the benzoxazole family, which are bicyclic planar molecules that have been extensively used as starting materials for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H12N2O . The molecular weight is 224.26 .

Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . For example, the reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using Pb(OAc)4 in acetic acid under reflux conditions, followed by reactions with HCl, NaNO2, and NaN3, then further reaction with aromatic nitriles in isopropanol and ZnBr2 was used to obtain tetrazole fused benzoxazoles .

Physical And Chemical Properties Analysis

The melting point of “this compound” is 169-170 °C, and the boiling point is predicted to be 361.4±25.0 °C . The predicted density is 1.257±0.06 g/cm3 .

Aplicaciones Científicas De Investigación

Photovoltaic Properties

- Application in Organic Solar Cells: 4-Benzooxazol-2-yl-benzylamine derivatives have been utilized in the synthesis of organic solar cells. A specific study synthesized a star-shaped molecule incorporating this compound, demonstrating its potential as an organic photovoltaic material with significant absorption in the visible wavelength range and a power conversion efficiency of 0.61% (Wu et al., 2009).

Biomedical Applications

- Potential in MR Imaging: Gadolinium(III)-4-benzothiazol-2-yl-phenylamine has been designed for use in magnetic resonance (MR) imaging. This compound binds to brain regions, offering potential as a brain-specific MR contrast agent. It displayed notable in vitro relaxivity and stability, highlighting its applicability in biomedical imaging (Saini et al., 2013).

Chemical Synthesis and Reactivity

- Synthesis of Novel Compounds: The compound has been involved in the synthesis of various novel chemicals, such as pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines, indicating its versatility in chemical synthesis (Abdelhamid et al., 2007).

- Role in Conjugate Addition Reactions: It has been used in conjugate addition reactions, demonstrating its reactivity and utility in organic synthesis (Yoon et al., 2010).

Corrosion Inhibition

- Inhibiting Steel Corrosion: Derivatives of this compound have shown effectiveness in inhibiting steel corrosion, especially in acidic environments. This indicates its potential application in the field of corrosion science (Hu et al., 2016).

Dye-Sensitized Solar Cells

- Application in Dye-Sensitized Solar Cells (DSSCs): The compound has been incorporated into the design of dyes for DSSCs, indicating its role in enhancing the efficiency and stability of these solar cells (Yang et al., 2016).

Drug Metabolism Studies

- Investigation in Antitumor Activity: Studies on 2-(4-Aminophenyl)benzothiazoles, a class related to this compound, reveal insights into their metabolism and antitumor activities. This research highlights the compound's relevance in pharmacological studies (Chua et al., 1999).

Mecanismo De Acción

Mode of Action

Benzoxazole derivatives have been reported to exhibit anticancer activity .

Biochemical Pathways

Benzoxazole derivatives have been found to affect various biochemical pathways, particularly those involved in cancer progression .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Benzoxazole derivatives have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .

Safety and Hazards

Propiedades

IUPAC Name |

[4-(1,3-benzoxazol-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFNBGUXOKGTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2861033.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2861038.png)

![9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2861044.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2861047.png)

![(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2861051.png)

![2-[(2-acetylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2861054.png)